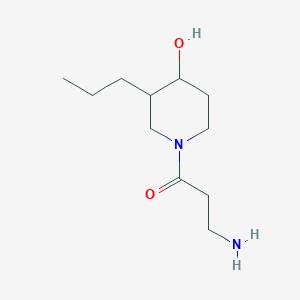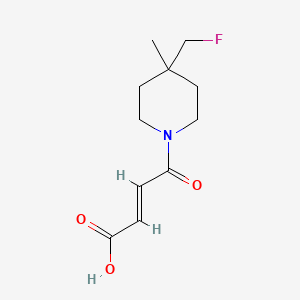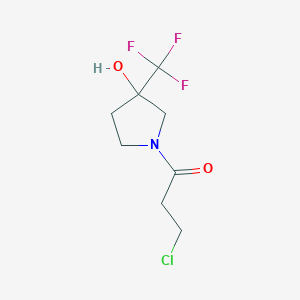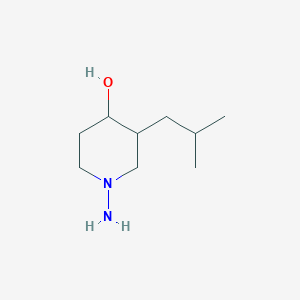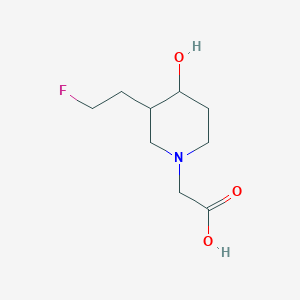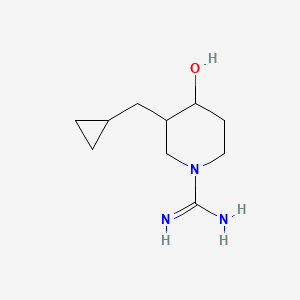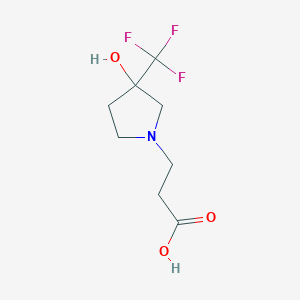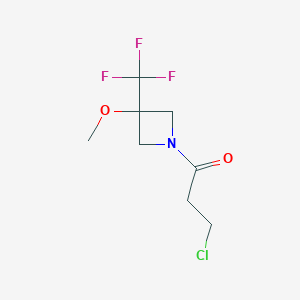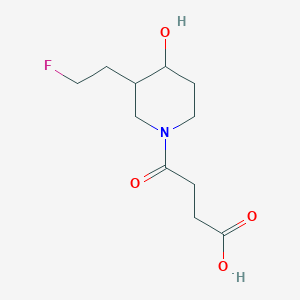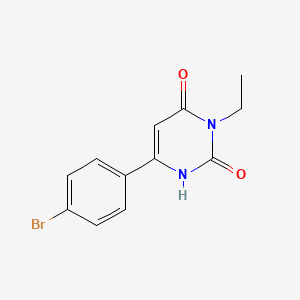
6-(4-Bromophenyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Descripción general
Descripción
The compound is a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules, such as nucleotides, vitamins, and antibiotics . The bromophenyl group attached to it suggests that it might have been synthesized for specific properties or activities.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or through the use of catalysts in cross-coupling reactions .Molecular Structure Analysis
The molecular structure of similar compounds often involves planar aromatic rings with various substituents . The exact structure would depend on the positions and types of these substituents.Chemical Reactions Analysis
Similar compounds, such as 5-(4-bromophenyl)-4,6-dichloropyrimidine, have been involved in Suzuki–Miyaura cross-coupling reactions with various aryl-boronic acids .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Similar compounds, such as 4-Bromoacetanilide, have been described as having a certain molecular weight and being insoluble in water .Aplicaciones Científicas De Investigación
Electrocatalytic Synthesis of Spirobarbituric Dihydrofurans
Electrocatalytic cyclization involving derivatives of tetrahydropyrimidine diones has been utilized to selectively form substituted spirobarbituric dihydrofurans with high yields, demonstrating a novel approach for synthesizing complex organic compounds. This method's efficiency opens new pathways in synthetic organic chemistry for developing pharmaceuticals and materials with specific properties (Elinson, Vereshchagin, Ryzhkova, & Egorov, 2021).
Structural and Electronic Characterizations
Through X-ray crystal structure analysis and quantum chemical calculations, detailed insights into the molecular structure, conformation, and electronic properties of tetrahydropyrimidine derivatives have been provided. These studies are crucial for understanding the chemical behavior and potential reactivity of these compounds, which is significant for designing new drugs and materials (Memarian, Ranjbar, Sabzyan, Habibi, & Suzuki, 2013).
Antifungal Activity and Quantum Chemical Investigation
Research on novel succinimide derivatives, structurally related to tetrahydropyrimidines, has shown significant in vitro antifungal activities, highlighting the potential of these compounds as novel fungicides. The density functional theory (DFT) calculations have further provided insights into the structure-activity relationship (SAR), aiding in the prediction of chemical activity and facilitating the design of new antifungal agents (Cvetković, Božić, Banjac, Petrović, Soković, Vitnik, Vitnik, Uscumlic, & Valentić, 2019).
Synthesis of Heterocyclic Compounds
Intramolecular photochemical arylation of N-substituted enaminones has been applied to synthesize a variety of heterocyclic compounds, demonstrating the versatility of using bromophenyl derivatives in constructing complex molecular structures. This method provides a valuable tool for synthesizing pharmacologically relevant heterocycles with potential applications in drug discovery (Iida, Yuasa, & Kibayashi, 1978).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
6-(4-bromophenyl)-3-ethyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2/c1-2-15-11(16)7-10(14-12(15)17)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMWLOYILNNAUQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=C(NC1=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Bromophenyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




